2-Phenylimidazole-4-carbonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Phenylimidazole” has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, and FT-NMR . The analysis was performed using density functional harmonic calculations .
Physical and Chemical Properties Analysis
“2-Phenylimidazole” is a solid compound with a melting point of 142-148 °C . It has a molecular weight of 144.17 and its SMILES string is c1ccc (cc1)-c2ncc [nH]2 .
Scientific Research Applications
Antifungal Activity
- Synthesis and Candida Activity : 2-Phenylimidazole-4-carbonitrile derivatives have been synthesized and shown potent activity against Candida species, with some compounds exhibiting activity comparable to fluconazole (Göker et al., 2002).
Prebiotic Chemistry
- Role in Purine Synthesis : This compound is significant in prebiotic chemistry, particularly in the synthesis of purines, which are essential components of nucleic acids. The conversion of 4-aminoimidazole-5-carbonitrile derivatives to purines has been a focus in studies related to the origins of life (Sanchez et al., 1968).
Fluorescence and Dye Applications
- Synthesis for Fluorescent Properties : There's research into the synthesis of derivatives for fluorescent properties, potentially useful in dyes and pigments (Rangnekar & Rajadhyaksha, 1986).
Antitumor Agents
- Benzimidazole-Pyrimidine Conjugates : Studies have produced benzimidazole-pyrimidine conjugates as antitumor agents, showing marked potency against various cancer cell lines (Abdel-Mohsen et al., 2010).
Green Chemistry Synthesis
- Eco-Friendly Synthesis Methods : Research includes developing eco-friendly synthesis methods for derivatives, emphasizing sustainability and efficiency (Yadav et al., 2021).
Mechanism of Action
Target of Action
It’s structurally similar to 4-phenyl-1h-imidazole, which has been found to interact with a putative cytochrome p450 in streptomyces coelicolor .
Mode of Action
For instance, some imidazole derivatives have been found to exhibit antimicrobial activity, potentially by interacting with bacterial cell membranes .
Biochemical Pathways
For example, some imidazole derivatives have shown potential antimycobacterial activity .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects .
Safety and Hazards
Future Directions
Imidazole and benzimidazole derivatives have shown promising pharmacological effects, particularly as anticancer, anti-microbial, and anti-inflammatory agents . Therefore, the development of novel and potent imidazole- and benzimidazole-containing drugs is an active and attractive topic of medicinal chemistry .
Properties
IUPAC Name |
2-phenyl-1H-imidazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,7H,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTBNINWTLTCFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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